molecular formula C8H4ClN3O2 B8081876 4-Chloro-3-nitro-1,5-naphthyridine

4-Chloro-3-nitro-1,5-naphthyridine

Cat. No.: B8081876
M. Wt: 209.59 g/mol
InChI Key: FDOIXMGDTOEUQL-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom at position 4 and a nitro group at position 3. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic:

Biological Activity

4-Chloro-3-nitro-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused bicyclic structure, featuring a chlorine atom and a nitro group that significantly influence its biological activity. The structural formula can be represented as follows:

C9H6ClN3O2\text{C}_9\text{H}_6\text{ClN}_3\text{O}_2

This compound exhibits properties typical of heterocyclic compounds, including solubility in organic solvents and varying degrees of reactivity due to the presence of electron-withdrawing groups.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including this compound, possess notable antimicrobial properties. A study highlighted that several naphthyridine derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 7 mM against S. aureus .

Microorganism MIC (mM)
Staphylococcus aureus6–7
Escherichia coli7–8
Mycobacterium smegmatis5.4–7.1

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, benzo[ b]1,5-naphthyridine demonstrated cytotoxicity against human HL-60 and HeLa cells while inhibiting topoisomerase II activity . The ability to target such pathways suggests potential therapeutic applications in oncology.

Antimalarial Activity

The antimalarial properties of naphthyridine derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their efficacy against Plasmodium falciparum and Plasmodium vivax, with some derivatives showing comparable activity to established antimalarial drugs like quinine .

The mechanisms underlying the biological activities of this compound often involve interactions with specific biological targets:

  • DNA Gyrase Inhibition : Certain naphthyridine derivatives act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Topoisomerase Inhibition : The ability to inhibit topoisomerases suggests a mechanism for anticancer activity, as these enzymes are crucial for DNA unwinding during replication .
  • Antioxidant Activity : Some studies indicate that naphthyridines possess antioxidant properties, potentially contributing to their protective effects in various biological systems.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates. The study found that modifications at specific positions on the naphthyridine ring significantly influenced antibacterial potency .
  • Anticancer Evaluation : In vitro experiments demonstrated that a series of naphthyridine derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. These findings suggest potential for further development as anticancer agents .
  • Antimalarial Research : A comprehensive screening program evaluated several naphthyridine analogs for antimalarial activity. Some compounds showed promising results in inhibiting parasite growth in vitro .

Properties

IUPAC Name

4-chloro-3-nitro-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-11-5-2-1-3-10-8(5)7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOIXMGDTOEUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (3.4 mL, 30 mmol) was added to chilled (ice bath) N,N-dimethylformamide (15 mL). The resulting solution was added dropwise to a solution of 3-nitro[1,5]naphthyridin-4-ol (5.73 g, 30 mmol) in N,N-dimethylformamide (35 mL). The reaction mixture was maintained at ambient temperature for 5 hours and then it was poured onto ice. The resulting yellow precipitate was isolated by filtration and then partitioned between dichloromethane (200 mL) and water (150 mL). The organic layer was separated, dried over magnesium sulfate, filtered, and then concentrated under vacuum to provide 4.2 g of crude 4-chloro-3-nitro[1,5]naphthyridine.
Quantity
3.4 mL
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5.73 g
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35 mL
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15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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